molecular formula C12H12N2O2 B2967476 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 1001505-70-9

3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Cat. No.: B2967476
CAS No.: 1001505-70-9
M. Wt: 216.24
InChI Key: BUWXMDPRTUPZIM-UHFFFAOYSA-N
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Description

3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is a chemical compound that features an imidazole ring attached to an ethoxy group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 3-bromobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-(1H-imidazol-1-yl)ethanol is replaced by the benzaldehyde moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid.

    Reduction: 3-[2-(1H-imidazol-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)ethanol: A precursor in the synthesis of 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde.

    3-bromobenzaldehyde: Another precursor used in the synthesis.

    Imidazole: The core structure present in the compound.

Uniqueness

This compound is unique due to the presence of both an imidazole ring and a benzaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-(2-imidazol-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-11-2-1-3-12(8-11)16-7-6-14-5-4-13-10-14/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXMDPRTUPZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001505-70-9
Record name 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
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